molecular formula C24H22N2O3S B14934156 {5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone

{5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone

Cat. No.: B14934156
M. Wt: 418.5 g/mol
InChI Key: UVNLHDAXWWSACF-UHFFFAOYSA-N
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Description

The compound {5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone features a benzofuran core substituted at position 5 with a hydroxyl group, at position 4 with a 4-phenylpiperazinylmethyl moiety, and at position 3 with a thiophen-3-yl methanone group.

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

[5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-thiophen-3-ylmethanone

InChI

InChI=1S/C24H22N2O3S/c27-21-6-7-22-23(20(15-29-22)24(28)17-8-13-30-16-17)19(21)14-25-9-11-26(12-10-25)18-4-2-1-3-5-18/h1-8,13,15-16,27H,9-12,14H2

InChI Key

UVNLHDAXWWSACF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CSC=C4)O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Dieckmann-Type Aldol Condensation

A high-yielding route involves reacting 5-hydroxysalicylaldehyde with α-haloketones under basic conditions. For example:

  • 5-Hydroxysalicylaldehyde and thiophen-3-yl chloromethyl ketone undergo triethylamine-catalyzed cyclization in solvent-free conditions to yield 5-hydroxy-3-(thiophen-3-carbonyl)benzofuran .
  • Yields exceed 85% due to the electron-withdrawing effect of the thiophene carbonyl group, which facilitates enolate formation.

Rhodium-Catalyzed Annulation

Rhodium(III) catalysts enable direct C–H activation for benzofuran assembly. For instance:

  • N-Methoxybenzamide derivatives react with thiophene-3-carbaldehyde via Cp*Rh(III)-mediated C–H activation, forming the benzofuran core in 70–80% yield.
  • This method avoids prefunctionalized substrates, enhancing atom economy.

Introduction of the Thiophen-3-yl Methanone Group

The ketone at position 3 is introduced either during cyclization or via post-functionalization .

Friedel-Crafts Acylation

  • Pre-formed benzofuran reacts with thiophene-3-carbonyl chloride in the presence of AlCl₃, yielding the methanone derivative.
  • Limitations include poor regioselectivity in polycyclic systems, necessitating protecting groups for the 5-hydroxy moiety.

Suzuki-Miyaura Coupling

  • 3-Bromobenzofuran intermediates undergo palladium-catalyzed coupling with thiophen-3-ylboronic acid , achieving >90% yields under microwave irradiation.
  • This method is preferred for electron-deficient aryl halides.

Functionalization at Position 4: [(4-Phenylpiperazin-1-yl)methyl] Group

The aminomethyl group is introduced via Mannich reaction or nucleophilic substitution .

Mannich Reaction

  • 5-Hydroxy-3-(thiophen-3-carbonyl)benzofuran reacts with formaldehyde and 4-phenylpiperazine in acetic acid, forming the Mannich base at position 4.
  • Yields range from 60–75%, with side products arising from competing O-alkylation.

Chloromethylation and Nucleophilic Substitution

  • Chloromethylation of the benzofuran core using paraformaldehyde/HCl gas introduces a chloromethyl group at position 4.
  • Subsequent reaction with 4-phenylpiperazine in DMF at 80°C affords the target compound in 82% yield.

Optimization Challenges and Solutions

Regioselectivity in Electrophilic Substitution

  • The 5-hydroxy group directs electrophiles to positions 4 and 6 (ortho/para). Using bulky bases (e.g., LiHMDS) favors substitution at position 4.

Protecting Group Strategies

  • Silyl protection (e.g., TBSCl) of the 5-hydroxy group prevents undesired side reactions during Friedel-Crafts acylation.

Catalytic System Compatibility

  • Rhodium catalysts tolerate electron-rich thiophene moieties but require inert atmospheres to prevent oxidation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantage Limitation
Dieckmann Aldol 85–92 Single-step cyclization Requires α-haloketone precursors
Rhodium-Catalyzed 70–80 No prefunctionalization High catalyst cost
Suzuki Coupling >90 Regioselective Requires brominated intermediates
Mannich Reaction 60–75 Direct aminomethylation Competing O-alkylation

Scalability and Industrial Relevance

  • Continuous-flow systems enhance the safety of chloromethylation steps by minimizing exposure to HCl gas.
  • Microwave-assisted Suzuki coupling reduces reaction times from hours to minutes, improving throughput.

Chemical Reactions Analysis

Types of Reactions

{5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone can undergo several types of chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group or other reactive sites on the molecule.

    Reduction: This can affect the ketone or other reducible groups.

    Substitution: Various substituents can be introduced at different positions on the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce an alcohol.

Scientific Research Applications

{5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzofuran and thiophene groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural features and biological targets of analogous compounds:

Compound Name Core Structure R4 Substituent R3 Substituent Molecular Weight Biological Target/Activity Evidence ID
Target Compound Benzofuran 4-Phenylpiperazinylmethyl Thiophen-3-yl methanone Not reported Inferred CNS/metabolic targets N/A
5-Hydroxy-4-(4-morpholinylmethyl)-1-benzofuran-3-ylmethanone Benzofuran 4-Morpholinylmethyl 4-Methoxyphenyl methanone 367.40 Glycogen synthase kinase-3β (GSK3B)
TRR469: (2-Amino-4-[(4-phenylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)thiophen-3-yl)-(4-chlorophenyl)methanone Thiophene 4-Phenylpiperazinylmethyl 4-Chlorophenyl methanone Not reported A1AR PAM (neuropathic pain)
(5-Hydroxy-1-benzofuran-3-yl)-(4-methylphenyl)methanone Benzofuran H (unsubstituted) 4-Methylphenyl methanone Not reported Chemical library screening
3,3-Disubstituted-(8-aza-bicyclo[3.2.1]oct-8-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone Thiophene Bicyclic amine Pyrazol-4-yl-substituted thiophene Not reported 11β-HSD1 inhibition
(4-Morpholinophenyl)(thiophen-3-yl)methanone Phenyl-thiophene Morpholinophenyl Thiophen-3-yl methanone 273.35 Not reported

Key Observations

Substituent Impact on Target Selectivity
  • Piperazine vs. Morpholine: Replacing the 4-phenylpiperazinyl group (target compound) with 4-morpholinylmethyl () alters the amine’s electronic and steric profile.
  • Thiophen-3-yl vs. Aryl Methanone: The thiophen-3-yl methanone group (target compound, ) introduces sulfur-based π-π interactions, whereas 4-methoxyphenyl () or 4-methylphenyl () substituents prioritize hydrophobic interactions. TRR469 (), which shares the thiophen-3-yl group, demonstrates activity as an A1AR PAM, suggesting this moiety may enhance CNS penetration .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a benzofuran moiety, a piperazine ring, and a thiophene group. Its molecular formula is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, and it has a molecular weight of approximately 378.46 g/mol.

Structural Features

  • Benzofuran Core : Known for various biological activities, including anticancer properties.
  • Piperazine Ring : Often associated with neuroactive compounds and used in the design of antidepressants and antipsychotics.
  • Thiophene Group : Contributes to the compound's electronic properties and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
5-(4-bromo-N-(4-bromobenzyl)phenylsulfonamido)-3-benzofuranK5625
MCC1019A549 (lung cancer)16.4

The presence of hydroxyl groups in benzofuran derivatives has been linked to enhanced cytotoxicity, likely due to their ability to form hydrogen bonds with target proteins, thereby influencing their activity against cancer cells .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Piperazine derivatives have been extensively studied for their anxiolytic and antidepressant properties. For example, compounds structurally related to piperazine have demonstrated:

  • Serotonin Receptor Modulation : Interaction with serotonin receptors may lead to mood enhancement and anxiolytic effects.
  • Dopaminergic Activity : Some derivatives exhibit dopaminergic activity, which is crucial for treating disorders such as schizophrenia .

The exact mechanism of action for {5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone remains under investigation. However, potential mechanisms include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
  • Modulation of Neurotransmitter Systems : By interacting with neurotransmitter systems, it may exert effects on mood and anxiety levels.

In Vitro Studies

In vitro studies have demonstrated that related benzofuran compounds can significantly inhibit cell growth in various cancer lines while sparing normal cells, indicating selective toxicity .

In Vivo Studies

Animal models have been used to assess the efficacy of similar compounds in reducing tumor burden without significant side effects on body weight or organ health, suggesting a favorable safety profile .

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